molecular formula C7H10N2O B8552481 2-[(pyridin-3-yl)amino]ethan-1-ol

2-[(pyridin-3-yl)amino]ethan-1-ol

Cat. No.: B8552481
M. Wt: 138.17 g/mol
InChI Key: SNXJFWSNRZMEKJ-UHFFFAOYSA-N
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Description

2-[(Pyridin-3-yl)amino]ethan-1-ol (IUPAC name) is an aminoethanol derivative featuring a pyridine ring substituted at the 3-position with an aminoethyl alcohol moiety. This compound is synthesized via nucleophilic aromatic amination, as demonstrated by Pang et al. (2021), where 3-methoxypyridine reacts with an amine precursor under controlled conditions to yield the product as a yellow oil with a moderate 55% yield after purification .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(pyridin-3-ylamino)ethanol

InChI

InChI=1S/C7H10N2O/c10-5-4-9-7-2-1-3-8-6-7/h1-3,6,9-10H,4-5H2

InChI Key

SNXJFWSNRZMEKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NCCO

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 3-pyridinecarboxaldehyde reacts with ammonia in methanol under inert atmospheric conditions. The aldehyde initially condenses with ammonia to form an imine intermediate. Reduction of this intermediate is achieved using catalytic hydrogenation (e.g., 10% Pd/C) under ambient hydrogen pressure. Triethylamine is often employed as a base to neutralize acidic byproducts and stabilize the reaction environment.

Key Steps:

  • Condensation:
    3-Pyridinecarboxaldehyde+NH3Imine Intermediate\text{3-Pyridinecarboxaldehyde} + \text{NH}_3 \rightarrow \text{Imine Intermediate}

  • Reduction:
    Imine Intermediate+H2Pd/C2-[(Pyridin-3-yl)amino]ethan-1-ol\text{Imine Intermediate} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound}

The reaction proceeds efficiently at 20°C, with completion typically achieved within 12 hours. Isolation of the product as the free base or dihydrochloride salt depends on subsequent workup, including acidification with HCl.

Optimization and Yield Considerations

  • Catalyst Loading: 10% Pd/C provides sufficient activity without over-reduction side reactions.

  • Solvent Choice: Methanol ensures solubility of both the aldehyde and ammonia, while facilitating hydrogen gas diffusion during reduction.

  • Temperature Control: Maintaining temperatures below 25°C minimizes decomposition of the imine intermediate.

Though explicit yield data are omitted in available sources, the method’s prevalence suggests robust efficiency, particularly when scaled under controlled conditions.

Nitroalkene Intermediate Hydrogenation

An alternative two-step strategy involves the Henry reaction followed by nitro group reduction. This method is advantageous for avoiding direct handling of gaseous ammonia and offers flexibility in intermediate purification.

Synthetic Pathway

Step 1: Henry Reaction
3-Pyridinecarboxaldehyde reacts with nitroethane in the presence of triethylamine, forming 2-nitro-1-(pyridin-3-yl)ethanol. The base deprotonates nitroethane, enhancing its nucleophilicity for aldol-like addition to the aldehyde:

3-Pyridinecarboxaldehyde+CH3CH2NO2Et3N2-Nitro-1-(pyridin-3-yl)ethanol\text{3-Pyridinecarboxaldehyde} + \text{CH}_3\text{CH}_2\text{NO}_2 \xrightarrow{\text{Et}_3\text{N}} \text{2-Nitro-1-(pyridin-3-yl)ethanol}

Step 2: Catalytic Hydrogenation
The nitro intermediate undergoes hydrogenation using Pd/C in methanol, reducing the nitro group to an amine:

2-Nitro-1-(pyridin-3-yl)ethanol+3H2Pd/CThis compound\text{2-Nitro-1-(pyridin-3-yl)ethanol} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound}

Reaction Parameters

  • Nitroalkene Formation: Conducted at 20°C under inert atmosphere to prevent oxidation.

  • Hydrogenation Conditions: 12-hour reaction time ensures complete reduction without over-hydrogenation of the pyridine ring.

This method’s modularity allows for the isolation and characterization of the nitro intermediate, providing quality control points absent in single-step reductive amination.

Comparative Analysis of Methodologies

Parameter Reductive Amination Nitroalkene Route
Starting Materials 3-Pyridinecarboxaldehyde, NH₃3-Pyridinecarboxaldehyde, nitroethane
Reaction Steps 12
Catalyst Pd/CPd/C
Key Advantages Shorter synthesis timeIntermediate purification
Challenges Handling gaseous NH₃Longer overall duration

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-3-yl)amino]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an alkylamine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(pyridin-3-yl)amino]acetaldehyde or 2-[(pyridin-3-yl)amino]acetic acid.

    Reduction: Formation of 2-[(pyridin-3-yl)amino]ethane.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-[(Pyridin-3-yl)amino]ethan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of pyridine-containing compounds with biological targets.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(pyridin-3-yl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the aminoethanol group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Functional Groups

  • Pyridine Substitution Pattern : The target compound and N-(3-Hydroxypyridin-2-yl)acetamide differ in pyridine substitution (3- vs. 2-position), affecting electronic properties and hydrogen-bonding capabilities.
  • Functional Groups: The aminoethanol group in the target compound enhances hydrophilicity compared to the acetamide group in N-(3-Hydroxypyridin-2-yl)acetamide, which may increase metabolic stability . The trifluoromethyl group in 2-({[4-(trifluoromethyl)phenyl]methyl}amino)ethanol increases lipophilicity and electron-withdrawing effects, influencing bioavailability .

Physicochemical Properties

  • Solubility: The target compound’s aminoethanol group likely confers higher water solubility compared to derivatives with hydrophobic substituents (e.g., trifluoromethyl or alkyl chains).
  • Stability : The absence of hydrolytically sensitive groups (e.g., acetamide or trifluoromethyl) in the target compound may enhance stability under acidic/basic conditions relative to N-(3-Hydroxypyridin-2-yl)acetamide .

Notes on Data Consistency

  • Molecular weights for some compounds (e.g., C₈H₁₂N₂O) were calculated due to incomplete data in the evidence.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(pyridin-3-yl)amino]ethan-1-ol, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : Two primary strategies are derived from analogous ethanolamine derivatives:

Nucleophilic substitution : React pyridin-3-amine with ethylene oxide or a halogenated ethanol derivative under basic conditions (e.g., KOH/EtOH). Optimize temperature (60–80°C) and solvent polarity to enhance yield .

Reductive amination : Condense pyridine-3-carbaldehyde with ethanolamine using NaBH₃CN or NaBH₄ in methanol. Monitor pH (6–7) to prevent over-reduction .

  • Key Parameters : Use HPLC to track reaction progress (C18 column, acetonitrile/water mobile phase) and adjust stoichiometry to minimize byproducts like N-alkylated impurities .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

TechniquePurposeExample Conditions
¹H/¹³C NMR Confirm backbone structureDMSO-d₆, 400 MHz; observe pyridine protons (δ 8.2–8.5 ppm) and ethanolamine CH₂ groups (δ 3.4–3.7 ppm) .
HPLC-MS Assess purity (>95%) and detect impuritiesC18 column, gradient elution (0.1% formic acid in H₂O/MeCN); ESI+ for [M+H]+ at m/z 153.1 .
FT-IR Verify functional groups (e.g., -NH, -OH)Peaks at 3300 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O stretch) .

Advanced Research Questions

Q. How does the stereochemistry of ethanolamine derivatives influence their biological activity?

  • Methodological Answer :

  • Stereochemical Analysis : Use chiral HPLC (Chiralpak IA column) or X-ray crystallography (SHELXL refinement ) to resolve enantiomers.
  • Biological Impact : Compare in vitro binding affinity (e.g., receptor assays) of enantiomers. For example, (S)-enantiomers may exhibit higher affinity for pyridine-dependent enzymes due to spatial compatibility with active sites .

Q. What computational approaches are recommended for modeling interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinases). Parameterize the pyridine ring as a hydrogen-bond acceptor and ethanolamine as a flexible linker .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer :

  • Validation Steps :

Cross-check NMR shifts with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-31G*).

Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on peak splitting .

Confirm tautomeric forms (e.g., pyridine vs. pyridinium) via pH-dependent NMR .

Q. What strategies are effective in resolving unexpected reaction byproducts during synthesis?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS/MS to detect dimers or oxidation products (e.g., N-oxide derivatives).
  • Mitigation :
  • Add radical scavengers (e.g., BHT) to suppress oxidative side reactions .
  • Optimize reaction time to prevent over-alkylation (monitor via TLC) .

Biological and Safety Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against pyridine-dependent enzymes (e.g., cytochrome P450) using fluorometric assays (λₑₓ 340 nm, λₑₘ 450 nm) .
  • Cytotoxicity : Perform MTT assays on HEK-293 cells; IC₅₀ values <100 µM suggest therapeutic potential .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .
  • Waste Management : Neutralize acidic/basic residues before disposal. Store hazardous waste in labeled containers for professional processing .

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